molecular formula C8H19Br3N2O2 B2705856 Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97% CAS No. 75381-80-5

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%

Cat. No.: B2705856
CAS No.: 75381-80-5
M. Wt: 414.96 g/mol
InChI Key: ZCEJJOHOOPDXSZ-UHFFFAOYSA-O
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Description

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate is a chemical compound with the molecular formula C8H18N2O2·HBr3 and a molecular weight of 414.96 . It is often used in various chemical reactions due to its properties .


Molecular Structure Analysis

The molecular structure of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate is represented by the InChI code: 1S/2C4H9NO.Br3/c21-4(6)5(2)3;1-3-2/h21-3H3;/q;;-1/p+1 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate appears as a light yellow to brown powder or crystal . It has a melting point range of 90.0 to 95.0 °C .

Scientific Research Applications

Catalysis and Material Science

  • DMA derivatives have been explored for their catalytic applications, notably in the heterogeneization of homogeneous asymmetric hydrogenation catalysts . Such catalysts exhibit high enantioselectivity and can be reused multiple times, highlighting the potential for DMA derivatives in sustainable catalysis practices (Bautista et al., 2006).
  • Crystal structure studies of compounds related to DMA, such as Bis(N-methylpiperidine betaine) hydrobromide, shed light on the importance of hydrogen bonding in determining the physical properties of materials, which is crucial for material science research (Dega-Szafran et al., 2002).

Organic Synthesis and Chemical Reactions

  • DMA and its analogs serve as multipurpose reagents in organic synthesis, providing atoms for the synthesis of a variety of compounds under different experimental conditions. This versatility underscores their importance in chemical synthesis (Le Bras & Muzart, 2018).
  • Self-assembled macrocyclic molecular rotors involving DMA derivatives indicate their potential in creating dynamic materials with applications in nanotechnology and materials science (Torres-Huerta et al., 2014).

Environmental Science and Toxicology

  • Research into the chemical oxidation of environmental contaminants shows the relevance of DMA-related compounds in environmental remediation technologies. Such studies are critical for developing methods to degrade toxic compounds in water and soil, highlighting the environmental applications of DMA derivatives (Shi et al., 2017).

Coordination Chemistry and Metal Complexes

  • The study of complexation between Nd(3+) ions and functionalized diacetamide ligands in solution provides insights into the design of new ligands for coordination chemistry, which is fundamental for the development of novel materials and catalytic systems (Dau et al., 2016).

Safety and Hazards

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing before reuse .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves the reaction of N,N-dimethylacetamide with hydrogen dibromobromate.", "Starting Materials": [ "N,N-dimethylacetamide", "Hydrogen dibromobromate" ], "Reaction": [ "Add N,N-dimethylacetamide to a reaction flask", "Slowly add hydrogen dibromobromate to the reaction flask while stirring", "Heat the reaction mixture to 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product and wash with cold diethyl ether", "Dry the product under vacuum to obtain Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate" ] }

CAS No.

75381-80-5

Molecular Formula

C8H19Br3N2O2

Molecular Weight

414.96 g/mol

InChI

InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1

InChI Key

ZCEJJOHOOPDXSZ-UHFFFAOYSA-O

SMILES

CC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br

Canonical SMILES

[H+].CC(=O)N(C)C.CC(=O)N(C)C.Br[Br-]Br

solubility

not available

Origin of Product

United States

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